molecular formula C8H8O2 B195518 4-Hydroxyacetophenone CAS No. 99-93-4

4-Hydroxyacetophenone

Cat. No. B195518
CAS RN: 99-93-4
M. Wt: 136.15 g/mol
InChI Key: TXFPEBPIARQUIG-UHFFFAOYSA-N
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Patent
US05245074

Procedure details

acylating the 4-hydroxyacetophenone with acetic anhydride to form 4-acetoxyacetophenone; and
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:5]=[CH:6][C:7]([OH:10])=[CH:8][CH:9]=1)=[O:3].[C:11](OC(=O)C)(=[O:13])[CH3:12]>>[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([O:10][C:11]([CH3:12])=[O:13])=[CH:6][CH:5]=1)=[O:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C=1C=CC(=CC1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(=O)C1=CC=C(C=C1)OC(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.